4-Ethoxy-3-nitrobenzonitrile
Overview
Description
4-Ethoxy-3-nitrobenzonitrile, commonly abbreviated as 4-ENB, is an organic compound with a nitro group attached to a benzene ring. It is an important chemical intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. It has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Thermophysical Properties
- Heat Capacities and Phase Transitions : Research on nitrobenzonitriles, including 4-ethoxy-3-nitrobenzonitrile, reveals the measurement of heat capacities and various phase transitions through differential scanning calorimetry. This study is significant in understanding the thermophysical behaviors of these compounds (Jiménez et al., 2002).
Chemical Synthesis and Transformations
- Hydrogenation Processes : Investigations into hydrogenating nitrobenzonitriles, including 4-ethoxy-3-nitrobenzonitrile, have been conducted. The research focuses on using Raney nickel catalysts and the effects of different solvents on the hydrogenation pathways (Koprivova & Červený, 2008).
- Synthesis from Vanillin : A study reports a new synthesis method of a compound closely related to 4-ethoxy-3-nitrobenzonitrile, 3-methoxy-4-chloro-5-nitrobenzonitrile, from vanillin, highlighting the versatility of these compounds in organic synthesis (Sun & Kao, 1981).
Spectroscopy and Molecular Analysis
- Vibrational Analysis : The vibrational frequencies and molecular structure of 4-chloro-3-nitrobenzonitrile, a compound structurally similar to 4-ethoxy-3-nitrobenzonitrile, have been analyzed using quantum chemical calculations, providing insights into the molecular behavior of these compounds (Sert, Çırak, & Ucun, 2013).
- Solubility Determination : Research on the solubility of 4-nitrobenzonitrile in various solvent mixtures offers valuable data for the application of these compounds in different solvent environments, which could be relevant for 4-ethoxy-3-nitrobenzonitrile as well (Wanxin et al., 2018).
Applications in Biochemistry and Medicine
- MALDI Matrix for Biomolecule Analysis : 4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), used in analyzing small organic molecules, peptides, and proteins. This indicates potential applications for 4-ethoxy-3-nitrobenzonitrile in similar analytical techniques (Gu et al., 2021).
Material Science and Engineering
- Corrosion Inhibition Studies : Studies on benzonitrile derivatives, including their role as corrosion inhibitors for mild steel in acid medium, demonstrate the chemical versatility and application potential of such compounds in materials science (Chaouiki et al., 2018).
properties
IUPAC Name |
4-ethoxy-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCQTSACCVHBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309416 | |
Record name | 4-Ethoxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-nitrobenzonitrile | |
CAS RN |
136366-43-3 | |
Record name | 4-Ethoxy-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136366-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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